molecular formula C25H32N2O7 B1667366 Bometolol CAS No. 65008-93-7

Bometolol

Cat. No. B1667366
CAS RN: 65008-93-7
M. Wt: 472.5 g/mol
InChI Key: IXJJPGSXJXQFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bometolol is a cardiospecific beta-adrenergic blocking drug.

Scientific Research Applications

1. Pharmacological Effects on Hypertension

Bometolol, a cardioselective beta-adrenergic blocking drug, has been studied for its effects on blood pressure in various hypertensive rat models. Acute experiments demonstrated a dose-dependent blood pressure reduction in spontaneously hypertensive rats, deoxycorticosterone and salt hypertensive rats, and two kidney, one clip hypertensive rats. Subchronic experiments, however, did not show a significant antihypertensive effect despite a dose-dependent decrease in heart rate. Additionally, bometolol influenced plasma renin activity, heart and kidney weights, and the incidence of vascular lesions in hypertensive rats, while high doses showed toxic symptoms (Watanabe, T., Watanabe, Y., Hasegawa, Y., Kudo, Y., Kawashima, K., & Sokabe, H., 1981).

2. Pharmacometabolomics and Drug Response

Pharmacometabolomics, a novel field combining pharmacology and metabolomics, is crucial for understanding drug responses and variations, including those to drugs like bometolol. This approach is increasingly used in personalized medicine to optimize drug dosages and efficacy based on individual metabolic profiles. Pharmacometabolomics guides patient selection in clinical trials, informing about drug mechanisms and individual responses based on metabolic changes induced by drugs. This approach complements pharmacogenomics and is integral to precision medicine, potentially relevant to bometolol’s application and efficacy in individuals (Mussap, M., Loddo, C., Fanni, C., & Fanos, V., 2020).

properties

CAS RN

65008-93-7

Product Name

Bometolol

Molecular Formula

C25H32N2O7

Molecular Weight

472.5 g/mol

IUPAC Name

5-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-8-(2-oxopropoxy)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C25H32N2O7/c1-16(28)14-33-22-8-7-20(19-5-9-24(30)27-25(19)22)34-15-18(29)13-26-11-10-17-4-6-21(31-2)23(12-17)32-3/h4,6-8,12,18,26,29H,5,9-11,13-15H2,1-3H3,(H,27,30)

InChI Key

IXJJPGSXJXQFGI-UHFFFAOYSA-N

SMILES

CC(=O)COC1=C2C(=C(C=C1)OCC(CNCCC3=CC(=C(C=C3)OC)OC)O)CCC(=O)N2

Canonical SMILES

CC(=O)COC1=C2C(=C(C=C1)OCC(CNCCC3=CC(=C(C=C3)OC)OC)O)CCC(=O)N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

65008-94-8 (unspecified ethanedioate salt)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

8-acetonyloxy-5-(3-(2-(3,4-dimethoxyphenyl)ethylamino)-2-hydroxypropoxy)-3,4-dihydrocarbostyril
bometolol
bometolol monohydrochloride
bometolol monooxalate
bometolol, ethanedioate salt
OPC-1427

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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